4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate
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Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is an organic compound that features both chloro and trifluoromethyl groups attached to a phenyl ring, along with a trifluoromethanesulphonate group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
It’s known that similar compounds can participate in the synthesis of various derivatives , which may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22156 g/mol) and its physical properties such as boiling point (86-90 °C/14 mmHg) and melting point (40-42 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have shown analgesic efficacy, indicating potential pain-relieving effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . Additionally, it’s important to note that this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 4-Chloro-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled environments helps in maintaining consistent quality and yield. The raw materials are typically sourced from reliable suppliers to ensure the purity and consistency required for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The chloro and trifluoromethyl groups on the phenyl ring can direct electrophilic substitution to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include various substituted phenyl compounds depending on the electrophile used.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is explored for its potential in drug development due to its unique chemical structure and reactivity.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl aniline
Uniqueness
4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which is a superior leaving group compared to other functional groups. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of chloro and trifluoromethyl groups on the phenyl ring provides unique electronic properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O3S/c9-6-2-1-4(3-5(6)7(10,11)12)18-19(16,17)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXMOUXEBTAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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